

(S)-BRD9500: A Technical Guide to a Novel Anti-Cancer Agent

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Compound of Interest

Compound Name: (S)-BRD9500

Cat. No.: B11932116

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(S)-BRD9500**, a potent and selective modulator of phosphodiesterase 3A (PDE3A). It details the compound's chemical properties, its unique mechanism of action in inducing cancer cell death, and relevant experimental protocols for its investigation.

Compound Profile: (S)-BRD9500

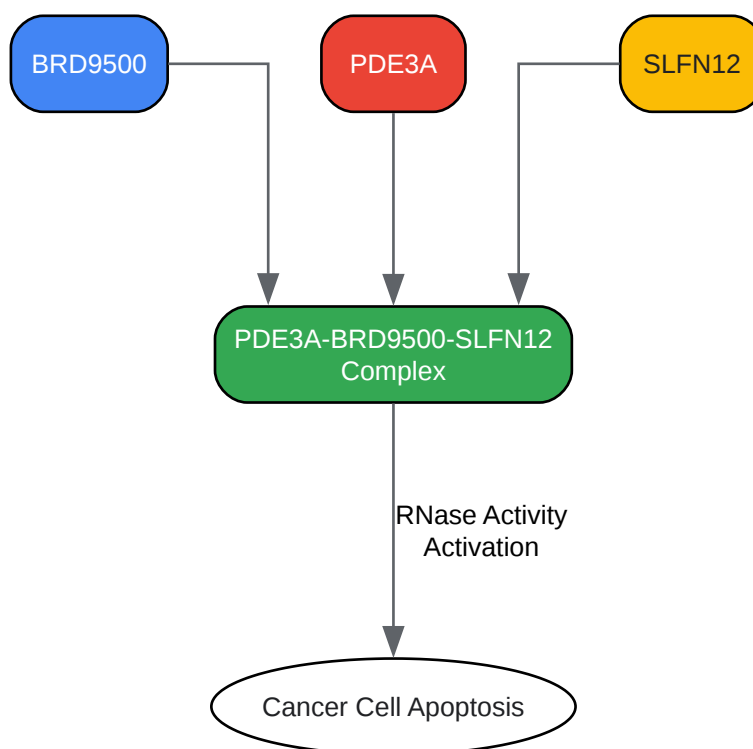
(S)-BRD9500 is the (S)-enantiomer of the potent PDE3A modulator, BRD9500. While the (R)-enantiomer is the active form for inducing the cytotoxic effects described below, **(S)-BRD9500** serves as an essential experimental control.^[1]

Property	Value	Reference
CAS Number	1630760-76-7	[1]
Molecular Formula	C ₁₅ H ₁₈ FN ₃ O ₂	[1][2]
Molecular Weight	291.33 g/mol	[1][3]

Mechanism of Action: A Molecular Glue Approach to Cancer Therapy

BRD9500 represents a novel class of anti-cancer compounds that function as "molecular glues."^{[4][5]} Unlike traditional enzyme inhibitors, BRD9500 induces a cytotoxic effect by promoting a new protein-protein interaction. The core of its mechanism lies in its ability to induce the formation of a stable complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).^{[6][7][8][9]} This induced proximity is essential for the targeted killing of cancer cells that co-express both PDE3A and SLFN12.^{[6][8]}

The formation of the PDE3A-SLFN12 complex, stabilized by BRD9500, is believed to activate the latent RNase activity of SLFN12.^{[5][7]} This activation leads to a cascade of downstream events, including the inhibition of protein synthesis and ultimately, apoptosis in susceptible cancer cells.^{[4][5]} It is crucial to note that the enzymatic inhibition of PDE3A by BRD9500 is not the primary driver of its cytotoxic effects.^{[5][8]}



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Signaling Pathway of BRD9500-Induced Apoptosis

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of BRD9500.

Table 1: In Vitro Inhibitory and Cytotoxic Activity

Parameter	Target/Cell Line	Value	Reference
IC ₅₀	PDE3A	10 nM	[10][11][12]
IC ₅₀	PDE3B	27 nM	[10][11][12]
EC ₅₀ (Cell Viability)	SK-MEL-3	1 nM	[10]
EC ₅₀ (Cell Viability)	HeLa	1.6 nM	[10]

Table 2: In Vivo Efficacy in SK-MEL-3 Xenograft Model

Dosage	Administration Route	Dosing Schedule	Outcome	Reference
10 mg/kg	Oral	Twice Daily (2QD)	Tumor Growth Inhibition	[10]
20 mg/kg	Oral	Twice Daily (2QD)	Tumor Growth Inhibition	[10]
50 mg/kg	Oral	Once Daily (QD)	Strongest Antitumor Activity	[10]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying **(S)-BRD9500** and its active enantiomer.

Co-Immunoprecipitation of PDE3A-SLFN12 Complex

This protocol is designed to detect the BRD9500-induced interaction between PDE3A and SLFN12.

Materials:

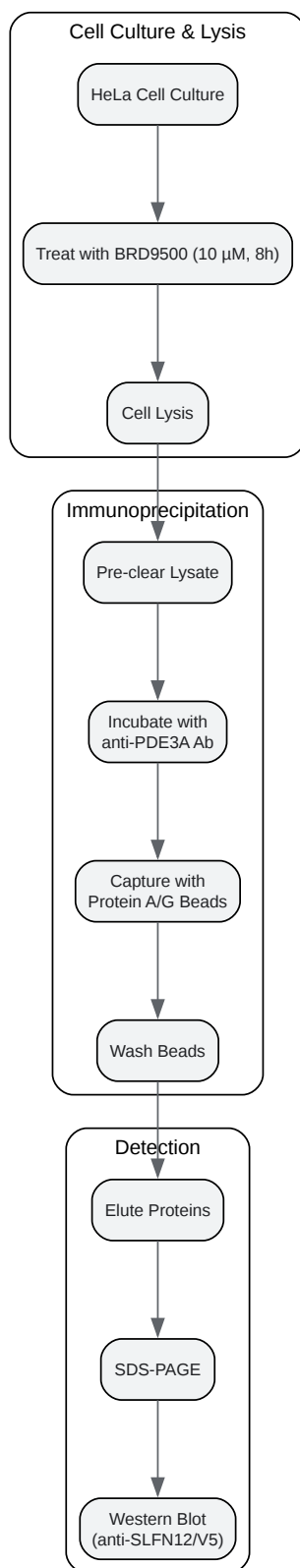
- HeLa cells

- BRD9500
- Cell lysis buffer (e.g., RIPA buffer)
- Anti-PDE3A antibody
- Protein A/G magnetic beads
- Wash buffer
- SDS-PAGE sample buffer
- Anti-V5 or Anti-SLFN12 antibody for Western blotting

Procedure:

- Cell Treatment: Culture HeLa cells to 70-80% confluency. Treat cells with 10 μ M BRD9500 or vehicle control (DMSO) for 8 hours.[\[10\]](#)
- Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease inhibitors.
- Immunoprecipitation:
 - Pre-clear cell lysates with Protein A/G magnetic beads.
 - Incubate the pre-cleared lysate with an anti-PDE3A antibody overnight at 4°C with gentle rotation.
 - Add Protein A/G magnetic beads to capture the antibody-protein complexes and incubate for 1-2 hours at 4°C.
- Washes: Pellet the beads using a magnetic rack and wash multiple times with wash buffer to remove non-specific binding.
- Elution and Western Blotting:
 - Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

- Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with an anti-V5 (if using V5-tagged SLFN12) or anti-SLFN12 antibody to detect the co-immunoprecipitated protein.[10]



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